molecular formula C9H6Br2OS B11829803 3,6-Dibromothiochroman-4-one

3,6-Dibromothiochroman-4-one

Cat. No.: B11829803
M. Wt: 322.02 g/mol
InChI Key: UOSFBLJFYANCAB-UHFFFAOYSA-N
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Description

3,6-Dibromothiochroman-4-one is a heterocyclic compound that belongs to the class of thiochromanones It is characterized by the presence of two bromine atoms at the 3rd and 6th positions of the thiochroman-4-one skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromothiochroman-4-one typically involves the bromination of thiochroman-4-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the bromination process, making it more efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromothiochroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone® in water/ethanol mixture.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted thiochroman-4-one derivatives.

Mechanism of Action

The mechanism of action of 3,6-Dibromothiochroman-4-one involves its interaction with specific molecular targets. The bromine atoms and the thiochromanone skeleton play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

3,6-Dibromothiochroman-4-one can be compared with other thiochromanone derivatives:

    Thiochroman-4-one: Lacks the bromine atoms, resulting in different reactivity and biological activity.

    3-Bromothiochroman-4-one: Contains only one bromine atom,

Properties

Molecular Formula

C9H6Br2OS

Molecular Weight

322.02 g/mol

IUPAC Name

3,6-dibromo-2,3-dihydrothiochromen-4-one

InChI

InChI=1S/C9H6Br2OS/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-3,7H,4H2

InChI Key

UOSFBLJFYANCAB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C(S1)C=CC(=C2)Br)Br

Origin of Product

United States

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